molecular formula C21H23N5O4 B2880140 methyl 3-[1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate CAS No. 887456-29-3

methyl 3-[1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate

Cat. No.: B2880140
CAS No.: 887456-29-3
M. Wt: 409.446
InChI Key: BIFYZGOVMVAIKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate is a useful research compound. Its molecular formula is C21H23N5O4 and its molecular weight is 409.446. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Reactive Imidazole Intermediates : Imidazole intermediates, related to the core structure of the compound , have been synthesized for applications in material science. These intermediates have been utilized in the synthesis of functional cyclic carbonates, showing potential in biomedical applications due to their low cytotoxicity and relevance in creating biocompatible materials (Olsson et al., 2014).

  • Novel Synthesis Approaches : Research has developed methods for synthesizing imidazolino purines and related compounds, providing foundations for exploring new therapeutic agents and chemical properties. These synthesis pathways are crucial for advancing chemical research and development in pharmaceuticals and other fields (Hattan et al., 2013).

Potential Applications

  • Biomedical Applications : The design and synthesis of compounds with imidazole and purine structures have implications in biomedical research. For example, compounds designed to interact with histamine H(3) receptors have shown potential as agonists or antagonists, indicating their importance in developing new treatments for neurological and inflammatory diseases (Sasse et al., 2002).

  • Material Science : The development of functional materials utilizing imidazole-based intermediates reflects the compound's relevance in creating novel materials with specific properties, such as biocompatibility and targeted drug delivery systems. This research area holds promise for advancing materials science and engineering applications (Gomaa et al., 2011).

  • Chemical Reactivity and Stability : Studies on the reactivity and stability of related compounds contribute to understanding their potential uses in various chemical reactions and processes. For instance, the investigation of reactions involving imidazole derivatives opens new avenues for synthetic chemistry and potential industrial applications (Sokolov & Aksinenko, 2010).

Properties

IUPAC Name

methyl 3-[4,7,8-trimethyl-6-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4/c1-12-6-8-15(9-7-12)25-13(2)14(3)26-17-18(22-20(25)26)23(4)21(29)24(19(17)28)11-10-16(27)30-5/h6-9H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFYZGOVMVAIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCC(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.